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CARML1 substrate methylation by EZM2302

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: EZM 2302

CAS No.: 1628830-21-6

Cat. No.: S527695

CARM1 Inhibitor Profile: EZM2302

Characteristic Description

Chemical Identity EZM2302 (GSK3359088); pyrazolopyridine-based small molecule [1]

Biochemical Potency 6 £ 3 nM (biochemical assay) [1]

(ICs0)

Cellular Potency Nanomolar range (inhibition of PABP1 methylation, cell stasis) [1]

Binding Mode Binds peptide substrate site; stabilizes inactive CARM1-SAH complex; non-
competitive with SAM [2] [1]

Key Selectivity >100-fold selective for CARM1 over 20 other histone methyltransferases [1]

Substrate Specificity of EZM2302

A key finding from recent research is that EZM2302 does not uniformly inhibit all CARM1 substrates. The

table below summarizes its effects on known substrates.
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Inhibited by Notes / Functional
Substrate Category Example Substrates

EZM2302? Consequence
Non-Histone p300, GAPDH, DRP1 Yes [2] Inhibition disrupts cytoplasmic
Proteins [2] CARML1 functions [2]
Histone H3 Marks H3R17me2a, No (minimal EZM2302 has minimal impact on

H3R26me2a [2] effect) [2] these nuclear epigenetic marks
[2]

Other PABP1, SMB Yes [1] Linked to anti-proliferative effects
Transcriptional (Spliceosome in multiple myeloma [1]
Regulators component) [1]

Transcription Factor  C/EBPa (at arginine 35)  Yes (by
[3] inference)

Inhibition biases cell
differentiation toward
macrophages [3]

This substrate-selective profile means EZM2302 inhibits cytoplasmic CARM1 functions and specific nuclear

events without broadly altering histone H3 arginine methylation, unlike other inhibitors like TP-064 which

broadly suppress both histone and non-histone methylation [2].

Experimental Evidence & Protocols

Key experimental methods from the literature are summarized below for your reference.

Experimental Goal Key Methodologies Critical Reagents & Controls

Assess CARM1 Immunoblotting with Antibodies: H3R17me2a (Abcam ab8284),

Inhibition in Cells methylation-specific H3R26me2a (EpigenTek A-3707), ADMA5825
antibodies [2] (for general CARML1 substrates) [2]

| Evaluate Functional Consequences | * qPCR (autophagy-related genes) ¢ Confocal microscopy (LC3

puncta formation) * Chromatin Immunoprecipitation (ChIP) [2] | Control: Use CARM1 knockout (KO) cells

to confirm on-target effects [2] | | Validate In Vivo Efficacy | * Oral dosing in mouse xenograft models °
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Tumor volume measurement * Analysis of substrate methylation in excised tumors [1] [4] | Cancer Models:

Multiple myeloma [1], Lung adenocarcinoma (LUAD) & squamous cell carcinoma (LUSC) [4] |

EZM2302 Mechanism of Action Pathway

The following diagram illustrates the unique mechanism by which EZM2302 inhibits CARM1, leading to its

substrate-selective effects.
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EZM2302 stabilizes an inactive CARMI1-SAH complex, selectively blocking non-histone substrate
methylation while sparing histone H3 marks [2] [1].

Research and Therapeutic Implications

The unique properties of EZM2302 make it a valuable tool for specific research and therapeutic scenarios.

e For Basic Research: Use EZM2302 to dissect the roles of cytoplasmic, non-histone CARM1
methylation (e.g., in metabolism, autophagy) without confounding effects from global histone
methylation changes [2] [5].

e For Therapeutic Development: EZM2302 has shown promising anti-tumor activity and synergy
with immunotherapy.
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o It demonstrated dose-dependent inhibition of tumor growth in a multiple myeloma xenograft
model [1].

o In models of lung adenocarcinomas and squamous cell carcinomas, combining EZM2302 with
an anti-PD-1 antibody produced synergistic effects, overcoming resistance to immune
checkpoint blockade alone [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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